molecular formula C12H18ClNO B1379446 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1798017-13-6

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B1379446
CAS No.: 1798017-13-6
M. Wt: 227.73 g/mol
InChI Key: SIKAVJFONWNNAQ-UHFFFAOYSA-N
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Description

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of tert-butylamine with 2-hydroxybenzaldehyde to form an intermediate Schiff base, which is then cyclized to produce the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10;/h4-6,13H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKAVJFONWNNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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